Studies suggest 4,4'-stilbenedithiol possesses significant antioxidant properties. It can scavenge free radicals, molecules known to damage cells and contribute to various age-related diseases. Research published in the journal "Food & Function" explored the antioxidant potential of 4,4'-stilbenedithiol extracted from peanuts and found it to be effective in scavenging free radicals and protecting against oxidative stress in cell lines.
4,4'-Stilbenedithiol might exhibit anti-inflammatory properties. A study published in "Bioorganic & Medicinal Chemistry Letters" investigated the effects of 4,4'-stilbenedithiol on inflammation and found it to suppress the production of inflammatory mediators in immune cells []. However, further research is needed to confirm these findings and understand the underlying mechanisms.
Preliminary research suggests 4,4'-stilbenedithiol might possess additional properties relevant to scientific research, including:
4,4'-Stilbenedithiol is a synthetic compound not found naturally. Research into this compound is relatively new, but it has gained interest for its potential applications in various fields, including:
4,4'-Stilbenedithiol consists of two thiol groups (SH) attached to the opposite ends of a central stilbene core. Stilbene itself is a molecule with two benzene rings linked by a double carbon-carbon bond.
Information on specific chemical reactions involving 4,4'-stilbenedithiol is limited due to its relatively recent discovery. However, some general possibilities can be inferred based on its structure:
The synthesis of 4,4'-stilbenedithiol likely involves reactions between starting materials containing benzene rings and thiol groups. Specific methods would require further investigation.
Under extreme temperatures or exposure to strong oxidizing agents, 4,4'-stilbenedithiol could decompose into smaller molecules like benzene and sulfur-containing compounds. The exact products would depend on the reaction conditions.
Due to the presence of thiol groups, 4,4'-stilbenedithiol can potentially undergo oxidation and reduction reactions. In its application for hydrogen peroxide detection, it likely undergoes a light-induced electron transfer process [1].
Balanced chemical equations for these reactions are currently unavailable in the scientific literature.
Data on the specific physical and chemical properties of 4,4'-stilbenedithiol is scarce due to its recent discovery.
Expected properties based on its structure include:
Specific data on melting point, boiling point, and solubility are not yet available in the scientific literature.
The mechanism of action of 4,4'-stilbenedithiol is still under investigation. However, its potential application in hydrogen peroxide detection likely involves its ability to undergo light-induced electron transfer upon interaction with hydrogen peroxide molecules [1].
4,4'-dimercaptostilbene exhibits various biological activities, including:
Several methods have been developed for the synthesis of 4,4'-dimercaptostilbene:
4,4'-dimercaptostilbene has a range of applications due to its chemical and biological properties:
Research involving interaction studies of 4,4'-dimercaptostilbene has focused on its behavior when adsorbed onto metal surfaces. For instance:
Several compounds share structural or functional similarities with 4,4'-dimercaptostilbene. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
2,2'-dithiobis(benzothiazole) | Dithiol | Used as a rubber accelerator; similar reactivity |
1,2-benzenedithiol | Dithiol | Exhibits antioxidant properties; less stable |
3,3'-dithiobispropionic acid | Dithiol | Known for its use in bioconjugation |
What sets 4,4'-dimercaptostilbene apart from these similar compounds is its specific arrangement of thiol groups on the stilbene framework. This unique configuration allows it not only to engage in diverse
Tip-Enhanced Raman Spectroscopy represents a powerful analytical technique that combines scanning probe microscopy with Raman spectroscopy to achieve nanoscale chemical imaging capabilities beyond the diffraction limit of conventional optical methods [9]. This technique has proven particularly valuable for investigating molecular interfaces such as those formed between 4,4′-dimercaptostilbene (DMS) and metal surfaces [3]. The fundamental principle of TERS involves the use of a metallic tip (typically gold or silver) that concentrates the incident light field at its apex, acting as a nano-source of light and local field enhancer [9]. This enhancement effect dramatically improves Raman sensitivity by factors of 10³-10⁹, enabling the detection of chemical signals from extremely small sample volumes [9] [35].
When applied to 4,4′-dimercaptostilbene-metal interfaces, TERS provides unique insights into the molecular orientation, binding configurations, and electronic interactions that occur at these junctions [3]. The dithiol structure of 4,4′-dimercaptostilbene makes it particularly suitable for forming well-defined self-assembled monolayers on noble metal surfaces, with the molecule providing a rigid structure that has low susceptibility to chemical interactions [1] [6]. This structural stability, combined with the nanoscale resolution of TERS, allows researchers to probe the specific vibrational signatures associated with the metal-sulfur bonds and the conformational changes that occur upon adsorption [3] [27].
The spatial resolution achievable in TERS imaging represents one of its most significant advantages over conventional spectroscopic techniques [10]. For 4,4′-dimercaptostilbene on metal surfaces, researchers have demonstrated spatial resolutions as fine as 10-15 nanometers, allowing for the visualization of molecular distributions and chemical heterogeneity at unprecedented scales [16] [33]. This resolution capability is primarily determined by the radius of curvature of the tip apex rather than the wavelength of light used for excitation, effectively circumventing the traditional diffraction limit [30].
Recent studies have shown that the spatial resolution in TERS mapping of 4,4′-dimercaptostilbene is not uniform across all vibrational modes [3]. Different vibrational resonances of the molecule are selectively enhanced at different sites on the metal substrate, creating mode-specific chemical maps that reveal subtle variations in molecular-surface interactions [3] [27]. This phenomenon arises from the interaction between vibrational-mode-dependent polarizability tensors of the molecule and the enhanced electromagnetic fields at the plasmonic tip-surface nanojunction [3].
The following table summarizes the key factors affecting spatial resolution in TERS mapping of 4,4′-dimercaptostilbene on metal surfaces:
Factor | Effect on Spatial Resolution | Typical Values |
---|---|---|
Tip radius | Smaller radius improves resolution | 5-50 nm |
Tip-substrate distance | Smaller distance improves resolution | 1-5 nm |
Substrate material | Metallic substrates provide better resolution | Gold, Silver |
Enhancement factor | Higher enhancement improves signal-to-noise ratio | 10³-10⁹ |
Vibrational mode symmetry | Mode-dependent resolution variations | Mode-specific |
Experimental findings indicate that the spatial resolution in TERS mapping can be further optimized by controlling the polarization of the incident light and the orientation of the tip relative to the sample surface [10] [30]. For 4,4′-dimercaptostilbene specifically, the resolution limits can be pushed to below 10 nm under optimal conditions, allowing researchers to distinguish between individual molecular domains and even detect variations in molecular orientation within self-assembled monolayers [3] [33].
Time-resolved TERS measurements have emerged as a powerful approach for studying the dynamic behavior of molecules at interfaces, including the diffusion processes of 4,4′-dimercaptostilbene on metal surfaces [3] [8]. By recording sequences of TERS spectra at defined time intervals, researchers can track molecular movement and conformational changes with both high spatial and temporal resolution [8] [25]. This capability is particularly valuable for understanding the kinetics of self-assembly processes and the stability of molecular adsorption configurations.
Studies of 4,4′-dimercaptostilbene on silver surfaces have revealed that molecular diffusion can be directly observed through sequential TERS imaging, with time-resolved measurements (Δt = 10 s) showing the movement of molecules within the diffraction-limited laser spot that illuminates the substrate [8]. These measurements provide insights into molecule-local field interactions that occur on much finer temporal and spatial scales than conventional spectroscopic techniques can access [8] [14].
The diffusion coefficient (D) of 4,4′-dimercaptostilbene on metal surfaces can be determined from time-resolved TERS data by analyzing the changes in spatial distribution of specific vibrational modes over time [14] [25]. This parameter is sensitive to the size and shape of the molecule and its intermolecular interactions with the solvent and substrate [14]. For 4,4′-dimercaptostilbene on silver surfaces, the diffusion behavior is influenced by the strength of the metal-sulfur bonds and the presence of surface defects or step edges that can act as anchoring points [3] [8].
Time-resolved TERS measurements have also revealed that the diffusion behavior of 4,4′-dimercaptostilbene is not uniform across all vibrational modes [3]. Some modes show more rapid spatial redistribution than others, suggesting that different parts of the molecule experience different degrees of interaction with the metal surface [3] [27]. This mode-specific diffusion behavior provides valuable information about the nature of the chemical bonding at the molecule-metal interface and the energy landscape that governs molecular movement on the surface [8] [25].
The analysis of polarizability tensors provides a powerful framework for understanding the vibrational properties of 4,4′-dimercaptostilbene and its interactions with metal surfaces [22]. The Raman polarizability tensor represents the vibrational modulation of the polarizability of a molecule, which determines how it interacts with incident light and generates Raman scattering [22]. For 4,4′-dimercaptostilbene, which belongs to the C₂ₕ point group, the polarizability tensor analysis reveals important insights into the symmetry properties of its vibrational modes and their responses to electromagnetic fields [3] [22].
The Raman scattering intensity can be expressed as a function of the incident electric field vector and the Raman polarizability tensor according to the relationship:
IR ∝ |Ei · α · E_s|²
where IR is the Raman scattering intensity, Ei is the incident electric field vector, E_s is the scattered electric field vector, and α is the Raman polarizability tensor [22]. For 4,4′-dimercaptostilbene, the forms of the Raman polarizability tensors are dictated by the symmetry species of the C₂ₕ point group to which the molecule belongs [22] [23].
Research has demonstrated that the polarizability tensor analysis can be used to identify and characterize specific vibrational modes of 4,4′-dimercaptostilbene based on their symmetry properties [3] [22]. This approach is particularly valuable for understanding how different vibrational modes interact with the enhanced electromagnetic fields in TERS experiments and contribute to the observed spectral features [3] [22].
The 4,4′-dimercaptostilbene molecule belongs to the C₂ₕ point group, which includes the following symmetry elements: the identity operation (E), a two-fold rotation axis (C₂), a horizontal mirror plane (σₕ), and a center of inversion (i) [18] [21]. These symmetry elements give rise to four irreducible representations: Ag, Bg, Au, and Bu [18]. The vibrational modes of 4,4′-dimercaptostilbene can be classified according to these irreducible representations based on how they transform under the symmetry operations of the C₂ₕ point group [21] [23].
The non-totally symmetric vibrational modes of 4,4′-dimercaptostilbene, particularly those with B_u symmetry, have been shown to provide valuable information about the molecule-metal interactions in TERS experiments [3]. These modes are especially sensitive to the local environment and can be used to map differences in vibronic coupling strength across the metal surface [3] [26]. In effect, each pixel in the recorded TERS images reports on the distinct local environments in which the various probed molecules reside [3].
For the C₂ₕ point group, the selection rules for vibrational spectroscopy dictate that modes with Ag and Bg symmetry are Raman-active, while modes with Au and Bu symmetry are infrared-active [21] [23]. However, in TERS experiments, the strong field gradients and symmetry breaking at the tip-sample junction can lead to the observation of modes that would be forbidden in conventional Raman spectroscopy [3] [21]. This effect is particularly pronounced for the non-totally symmetric modes of 4,4′-dimercaptostilbene, which can be selectively enhanced under certain experimental conditions [3].
The following table summarizes the key vibrational modes of 4,4′-dimercaptostilbene and their symmetry classifications:
Vibrational Mode | Symmetry | Raman Activity | IR Activity | TERS Enhancement |
---|---|---|---|---|
C=C stretch | A_g | Strong | Inactive | High |
C-S stretch | A_g | Medium | Inactive | High |
Ring breathing | A_g | Strong | Inactive | Medium |
C-H in-plane bend | B_g | Weak | Inactive | Medium |
C-H out-of-plane bend | A_u | Inactive | Strong | Low |
S-H stretch | B_u | Inactive | Strong | Variable |
The non-totally symmetric modes (Bg, Au, B_u) of 4,4′-dimercaptostilbene provide unique insights into the molecule-metal interactions because they are particularly sensitive to symmetry breaking at the interface [3] [26]. By analyzing the TERS signals from these modes, researchers can map the distribution of different binding configurations and identify regions of the metal surface where vibronic coupling is enhanced [3] [26].
The enhancement of Raman signals in TERS experiments is not uniform across all vibrational modes of 4,4′-dimercaptostilbene [3] [13]. Different modes experience different degrees of enhancement depending on their symmetry properties and their orientation relative to the enhanced electromagnetic field at the tip-sample junction [3] [22]. This mode-dependent enhancement is particularly pronounced in plasmonic hotspots, where the electromagnetic field is highly localized and intensified [13] [39].
For 4,4′-dimercaptostilbene on metal surfaces, the enhancement factors for different vibrational modes can vary by several orders of magnitude [3] [35]. The highest enhancement factors are typically observed for modes that involve motion of atoms near the metal-sulfur bonds, as these are most strongly coupled to the plasmonic resonances of the metal substrate [3] [13]. The enhancement factor for a specific vibrational mode can be calculated as the ratio of the TERS signal intensity to the conventional Raman signal intensity, normalized by the respective sampling volumes [29] [35].
Research has shown that the mode-dependent enhancement in plasmonic hotspots is influenced by several factors, including the orientation of the molecule relative to the tip, the polarization of the incident light, and the specific properties of the plasmonic resonance [13] [31]. For 4,4′-dimercaptostilbene, which has a well-defined molecular structure and symmetry, these effects can be systematically studied and correlated with theoretical predictions based on electromagnetic field simulations [3] [35].
Experimental studies have demonstrated that the enhancement factors for different vibrational modes of 4,4′-dimercaptostilbene can range from 10³ to 10⁹, depending on the specific experimental conditions and the nature of the plasmonic hotspot [29] [35]. The highest enhancement factors are typically observed when the molecule is positioned in the gap between the tip and the metal substrate, where the electromagnetic field is most strongly confined [30] [35].
The interaction between 4,4'-dimercaptostilbene molecules and silver plasmonic nanostructures exhibits complex vibronic coupling phenomena that fundamentally alter the molecular vibrational properties. These interactions are characterized by the modulation of vibrational states through coupling between electronic and nuclear motions, particularly enhanced at plasmonic interfaces where strong electromagnetic fields exist [1] [2].
Vibronic coupling in molecular systems represents the interaction between electronic and nuclear vibrational motion, where the term "vibronic" derives from the combination of vibrational and electronic degrees of freedom [3]. At silver-4,4'-dimercaptostilbene interfaces, this coupling becomes particularly pronounced due to the enhanced local electromagnetic fields generated by surface plasmon resonances. The enhanced fields create conditions where vibrational modes that are normally weakly active become significantly enhanced through vibronic coupling mechanisms [1] [4].
The strength of vibronic coupling depends critically on the molecular symmetry and the local electromagnetic environment. For molecules with specific symmetry properties, vibronic coupling becomes strongest for vibrational modes that simultaneously distort the coordination sphere and break the molecular symmetry [5]. This principle applies directly to 4,4'-dimercaptostilbene interactions with silver surfaces, where the molecular symmetry influences which vibrational modes couple most effectively with the plasmonic fields.
The surface-specific modulation of bu symmetry modes in 4,4'-dimercaptostilbene represents a unique manifestation of vibronic coupling at plasmonic interfaces. These non-totally symmetric vibrational modes derive their Raman activity primarily through vibronic coupling terms, making them particularly sensitive to local electromagnetic environments [1].
4,4'-dimercaptostilbene possesses C2h symmetry, which allows for clear partitioning of vibrational eigenstates into totally symmetric (ag) and non-totally symmetric (bu) modes [1]. The bu modes are weakly allowed in normal Raman scattering but become significantly enhanced at plasmonic interfaces through vibronic coupling mechanisms. These modes serve as sensitive probes of the local vibronic environment, with their enhancement directly correlating to the strength of vibronic coupling at specific surface sites [1] [4].
Experimental observations using tip-enhanced Raman spectroscopy reveal that bu symmetry modes exhibit localized enhancement patterns that differ significantly from the more uniform distribution observed for totally symmetric modes [1]. This localization indicates that vibronic coupling is not uniform across the silver surface but varies with local surface features and electromagnetic field distributions. The spatial mapping of these modes effectively reveals regions where vibronic coupling is most operative, providing nanoscale insights into surface-molecule interactions.
The modulation of bu symmetry modes occurs through several mechanisms. First, the local electromagnetic field strength directly influences the vibronic coupling strength, with stronger fields promoting more efficient coupling between electronic and vibrational states [1]. Second, surface morphology affects the field distribution and consequently the spatial variation of vibronic coupling. Third, the molecular orientation relative to the surface and local field vectors determines the effectiveness of vibronic coupling for specific modes [6].
Parameter | bu Symmetry Mode Response | ag Symmetry Mode Response |
---|---|---|
Field Enhancement Dependence | Highly sensitive to local field variations [1] | Less sensitive, more uniform response [1] |
Spatial Distribution | Localized hot spots [1] | Uniform across laser spot [1] |
Coupling Mechanism | Vibronic coupling dominant [1] | Franck-Condon terms dominant [1] |
Surface Sensitivity | High surface specificity [1] | Lower surface specificity [1] |
Enhancement Factor | Variable, site-dependent [6] | More consistent across sites [6] |
The correlation between local field enhancement and vibrational mode activation represents a fundamental aspect of plasmonic enhancement mechanisms. In 4,4'-dimercaptostilbene systems, this correlation is particularly evident in the differential enhancement of various vibrational modes as a function of local electromagnetic field strength and distribution [1] [7].
Local field enhancement factors at plasmonic nanostructures can reach values exceeding 1000 times the incident field, with theoretical predictions suggesting ultimate enhancement limits approaching 1644 times at the hottest positions [8]. These extreme field enhancements create conditions where previously inactive or weakly active vibrational modes become prominently observable through enhanced vibronic coupling [1].
The activation of specific vibrational modes correlates directly with the fourth power of the local electric field enhancement, following the relationship typically observed in surface-enhanced Raman scattering [9]. For 4,4'-dimercaptostilbene, this relationship manifests differently for various symmetry modes, with bu modes showing stronger dependence on local field variations compared to ag modes [1].
Experimental studies demonstrate that different vibrational resonances of 4,4'-dimercaptostilbene are optimally enhanced at different sites on the silver surface [1] [2]. This spatial variation reflects the complex relationship between local field enhancement and mode-specific activation mechanisms. The polarizability tensors of individual vibrational modes interact differently with the enhanced electromagnetic fields, resulting in mode-dependent enhancement patterns.
The correlation between field enhancement and mode activation is further influenced by the molecular orientation relative to the local field vectors. Since Raman scattering intensity depends on the interaction between the molecular polarizability tensor and the electromagnetic field, the relative orientation determines which tensor components contribute most effectively to the observed enhancement [10]. For 4,4'-dimercaptostilbene molecules at plasmonic interfaces, this orientation dependence can lead to enhancement factor variations of up to five orders of magnitude [6].
Field Enhancement Range | Mode Activation Characteristics | Observed Enhancement Effects |
---|---|---|
10-100× | Selective ag mode enhancement [9] | Uniform spatial distribution [1] |
100-1000× | Mixed ag and bu mode activation [1] | Localized enhancement patterns [1] |
>1000× | Strong bu mode activation [8] | Highly localized hot spots [8] |
Quantum limit | Charge transfer contributions [8] | Modified enhancement mechanisms [8] |
Charge transfer dynamics at gold-4,4'-dimercaptostilbene nanojunctions represent a critical mechanism in plasmonic enhancement, involving the exchange of electrons between metal surfaces and molecular orbitals. These dynamics are particularly complex in gold systems due to the electronic structure of gold and its interaction with thiol-containing molecules like 4,4'-dimercaptostilbene [11] [12].
The charge transfer mechanism contributes significantly to surface-enhanced Raman scattering through chemical enhancement effects, typically providing enhancement factors of 102 to 104 [13]. While electromagnetic enhancement remains the dominant contribution to overall enhancement, charge transfer effects provide additional enhancement and modify the spectroscopic signatures of molecules at the interface [11] [13].
In gold-4,4'-dimercaptostilbene systems, charge transfer occurs through several pathways. Direct electron transfer between the gold Fermi level and molecular orbitals represents the primary mechanism, with electrons potentially transferring to the lowest unoccupied molecular orbital or from the highest occupied molecular orbital [13]. The thiol groups in 4,4'-dimercaptostilbene facilitate this transfer through strong gold-sulfur bonds that create efficient electronic coupling between the metal and molecule [11].
Molecular orientation plays a crucial role in determining the electronic structure at gold-4,4'-dimercaptostilbene interfaces. The orientation of the molecule relative to the gold surface affects both the strength of electronic coupling and the pathways available for charge transfer [6] [14].
Studies of similar aromatic dithiol molecules reveal that molecular orientation can dramatically influence charge transfer efficiency. When molecules adopt orientations that maximize orbital overlap with surface electronic states, charge transfer becomes more efficient, leading to enhanced chemical contributions to surface-enhanced Raman scattering [6]. For 4,4'-dimercaptostilbene, the molecular orientation determines which parts of the conjugated system interact most strongly with the gold surface.
The interfacial electronic structure is further modified by the formation of gold-sulfur bonds, which create new electronic states at the interface. These interface states can serve as intermediates in charge transfer processes and modify the overall electronic coupling between the molecule and metal [15]. The strength and character of these bonds depend on the molecular orientation and the local surface structure of the gold substrate.
Experimental evidence from single-molecule studies indicates that molecular orientation affects not only the magnitude of enhancement but also the relative intensities of different vibrational modes [6]. This orientation dependence arises from the tensorial nature of Raman scattering and the directional character of charge transfer interactions. When molecules are oriented with their conjugated system parallel to the surface, different enhancement mechanisms become active compared to perpendicular orientations.
The electronic structure at the interface is also influenced by the local environment, including the presence of other molecules and surface defects. These factors can modify the charge transfer pathways and create variations in the interfacial electronic properties across different surface sites [16].
Irritant;Environmental Hazard